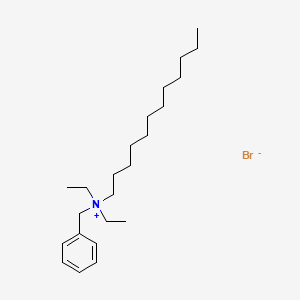
2-Oxo-1,2-diphenylethyl selenocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-1,2-diphenylethyl selenocyanate is an organic compound that contains a selenocyanate group (-SeCN) attached to a 2-oxo-1,2-diphenylethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2-diphenylethyl selenocyanate typically involves the reaction of 2-oxo-1,2-diphenylethyl chloride with potassium selenocyanate. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
2-Oxo-1,2-diphenylethyl chloride+KSeCN→2-Oxo-1,2-diphenylethyl selenocyanate+KCl
The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up techniques would apply, including the use of larger reaction vessels, continuous flow reactors, and automated purification systems to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-1,2-diphenylethyl selenocyanate undergoes various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.
Reduction: Reduction of the selenocyanate group can yield selenol compounds.
Substitution: The selenocyanate group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base (e.g., triethylamine) can facilitate substitution reactions.
Major Products Formed
Oxidation: Seleninic acid derivatives.
Reduction: Selenol compounds.
Substitution: Corresponding amine or thiol derivatives.
Aplicaciones Científicas De Investigación
2-Oxo-1,2-diphenylethyl selenocyanate has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential anticancer and chemopreventive properties.
Materials Science: The compound can be used as a precursor for the synthesis of selenium-containing materials with unique electronic and optical properties.
Biological Studies: It is used in the study of selenium’s role in biological systems, particularly in the context of redox biology and antioxidant defense mechanisms.
Mecanismo De Acción
The mechanism of action of 2-Oxo-1,2-diphenylethyl selenocyanate involves its interaction with cellular thiols and redox-active proteins. The selenocyanate group can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cancer cells, leading to cell death. Additionally, the compound can modulate the activity of selenoproteins, which are involved in antioxidant defense and redox signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl selenocyanate
- p-Xylene selenocyanate
- Isoselenocyanates
Comparison
2-Oxo-1,2-diphenylethyl selenocyanate is unique due to its 2-oxo-1,2-diphenylethyl moiety, which imparts distinct electronic and steric properties compared to other selenocyanate compounds. This structural feature can influence its reactivity and biological activity, making it a valuable compound for specific applications in medicinal chemistry and materials science .
Propiedades
Número CAS |
89936-28-7 |
|---|---|
Fórmula molecular |
C15H11NOSe |
Peso molecular |
300.22 g/mol |
Nombre IUPAC |
(2-oxo-1,2-diphenylethyl) selenocyanate |
InChI |
InChI=1S/C15H11NOSe/c16-11-18-15(13-9-5-2-6-10-13)14(17)12-7-3-1-4-8-12/h1-10,15H |
Clave InChI |
UGQJYBGDVYEYMB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)[Se]C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


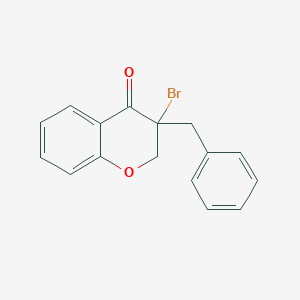
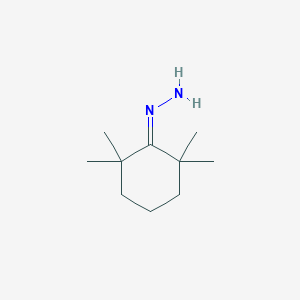
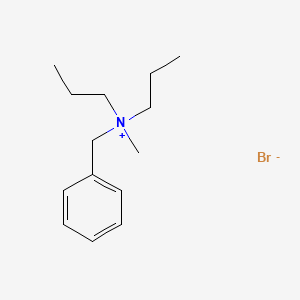

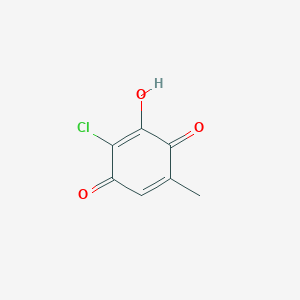
![6-[(But-2-en-1-yl)amino]-1,3-diethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14390116.png)
![6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14390123.png)
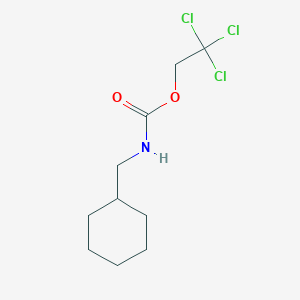
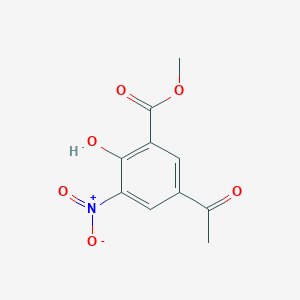


![1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperidine](/img/structure/B14390159.png)
